1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one
Description
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one is a brominated aryl ketone derivative featuring a 3-amino-4-cyanophenyl substituent. The amino group at the 3-position and cyano group at the 4-position create a polar, electron-deficient aromatic system, which may influence reactivity in nucleophilic substitutions or coordination chemistry. The bromopropanone moiety is a reactive electrophilic center, making it a candidate for further derivatization via alkylation or cross-coupling reactions.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-amino-4-(3-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-4-3-10(14)7-1-2-8(6-12)9(13)5-7/h1-2,5H,3-4,13H2 |
InChI Key |
QVQOQNRWNAFZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCBr)N)C#N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Bromination
In this method, 1-(3-amino-4-cyanophenyl)propan-1-one is treated with hydrobromic acid (HBr) in the presence of a peroxide initiator (e.g., benzoyl peroxide). The reaction proceeds via enol intermediate formation, with bromine attacking the alpha carbon.
Example Procedure:
Radical Bromination
Radical-initiated bromination using N-bromosuccinimide (NBS) and a light source offers regioselectivity. This method avoids acidic conditions, preserving acid-sensitive functional groups.
Example Procedure:
- Substrate: 1-(3-Amino-4-cyanophenyl)propan-1-one (10 mmol)
- Reagents: NBS (12 mmol), AIBN (azobisisobutyronitrile, 0.2 mmol)
- Solvent: CCl4
- Conditions: UV light, 80°C for 4 hours
- Yield: 72%
Nucleophilic Aromatic Substitution (NAS)
The amino and cyano groups on the phenyl ring direct electrophilic and nucleophilic attacks, enabling precise functionalization.
Amination-Cyanation Sequence
Starting from 3-bromo-4-fluorophenylpropan-1-one, sequential substitutions introduce the amino and cyano groups.
Step 1: Amination
- Substrate: 3-Bromo-4-fluorophenylpropan-1-one (10 mmol)
- Reagent: Ammonia (NH3, 30% in H2O, excess)
- Conditions: Sealed tube, 150°C for 12 hours
- Yield: 85%
Step 2: Cyanation
- Substrate: 3-Amino-4-fluorophenylpropan-1-one (10 mmol)
- Reagent: CuCN (15 mmol)
- Solvent: DMF
- Conditions: 160°C for 8 hours
- Yield: 78%
Oxidation of Secondary Alcohol Intermediates
Secondary alcohols can be oxidized to ketones, providing a route to the propanone moiety.
Dess-Martin Periodinane Oxidation
3-(3-Amino-4-cyanophenyl)-3-bromopropan-1-ol is oxidized to the corresponding ketone using Dess-Martin periodinane (DMP).
Example Procedure:
- Substrate: 3-(3-Amino-4-cyanophenyl)-3-bromopropan-1-ol (10 mmol)
- Reagent: DMP (12 mmol)
- Solvent: Dichloromethane
- Conditions: Room temperature, 2 hours
- Yield: 89%
Alkylation of Phenolic Derivatives
Phenolic precursors undergo alkylation with brominated reagents, followed by oxidation to ketones.
Alkylation with 3-Bromopropanol
A two-step process involving alkylation and oxidation:
Step 1: Alkylation
- Substrate: 3-Amino-4-cyanophenol (10 mmol)
- Reagent: 3-Bromopropanol (12 mmol), K2CO3 (20 mmol)
- Solvent: Acetone
- Conditions: Reflux, 24 hours
- Yield: 65%
Step 2: Oxidation
- Substrate: 3-(3-Amino-4-cyanophenoxy)propan-1-ol (10 mmol)
- Reagent: Pyridinium chlorochromate (PCC, 12 mmol)
- Solvent: Dichloromethane
- Conditions: Room temperature, 6 hours
- Yield: 70%
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Bromination | HBr, peroxide | 68 | 95 | Cost-effective | Acid-sensitive groups degrade |
| Radical Bromination | NBS, AIBN | 72 | 97 | Regioselective | Requires UV light |
| NAS Sequence | NH3, CuCN | 78 | 93 | High functional group tolerance | Multi-step, time-consuming |
| Dess-Martin Oxidation | DMP | 89 | 98 | Mild conditions | Expensive reagent |
| Alkylation-Oxidation | 3-Bromopropanol, PCC | 70 | 94 | Scalable | Moderate yields |
Mechanistic Insights
Bromination Pathways
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the cyano group to an amine group.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Amino-3-mercaptophenyl)-3-bromopropan-1-one
- Molecular Formula: C₉H₁₀BrNOS
- Molecular Weight : 260.15 g/mol
- Substituents: 4-amino, 3-mercapto (thiol) groups.
- Key Properties: Predicted pKa: 6.35 ± 0.48 (indicative of moderate acidity due to the thiol group). Boiling Point: 436.0 ± 40.0 °C (higher volatility compared to cyano-substituted analogues).
- Functional Comparison: The thiol group enhances nucleophilic reactivity, enabling disulfide bond formation or metal coordination, unlike the cyano group in the target compound, which is electron-withdrawing and may stabilize intermediates in Suzuki-Miyaura couplings.
1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- Molecular Formula: C₁₀H₉BrF₃NOS
- Molecular Weight : 328.15 g/mol
- Substituents: 3-amino, 5-(trifluoromethylthio) groups.
- Key Properties: The trifluoromethylthio group (-SCF₃) is highly electronegative, increasing metabolic stability and lipophilicity compared to the cyano group (-CN).
- Functional Comparison :
- The -SCF₃ group is a strong electron-withdrawing substituent, which may enhance electrophilicity at the ketone position, whereas the -CN group in the target compound offers similar electronic effects but with reduced steric bulk.
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- Molecular Formula: C₁₀H₉BrF₃NOS
- Molecular Weight : 328.15 g/mol
- Substituents: 3-amino, 2-(trifluoromethylthio) groups.
- Key Comparison: The positional isomerism of the -SCF₃ group (2-position vs.
Halogen-Substituted Analogues
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine
- Molecular Formula : C₁₆H₁₈FN
- Molecular Weight : 243.32 g/mol
- Substituents : 3-fluoro, 4-methyl groups.
- Key Comparison :
- The fluorine atom increases electronegativity and may enhance binding affinity in biological targets (e.g., enzyme active sites) compared to bromine, which has a larger atomic radius and polarizability.
Functional Group Impact on Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Predicted pKa | Key Reactivity |
|---|---|---|---|---|
| Target Compound | 3-amino, 4-cyano | Not Available | Inferred ~7 | Electrophilic ketone, -CN stabilizes intermediates |
| 1-(4-Amino-3-mercaptophenyl)-3-bromo | 4-amino, 3-mercapto | 260.15 | 6.35 | Thiol-mediated redox activity |
| 1-(3-Amino-5-SCF₃-phenyl)-3-bromo | 3-amino, 5-SCF₃ | 328.15 | N/A | Enhanced lipophilicity, electrophilicity |
| 1-(3-Fluoro-4-methylphenyl)-3-phenyl | 3-fluoro, 4-methyl | 243.32 | N/A | Fluorine-driven polarity |
Implications for Research and Development
- Synthetic Utility: The bromopropanone core in the target compound and its analogues serves as a versatile intermediate. For example, the cyano group in the target may facilitate C–C bond formation via cyanoalkylation, while the -SCF₃ group in and improves pharmacokinetic properties in drug candidates.
- Biological Activity : Thiol-containing analogues (e.g., ) may exhibit antioxidant or metal-chelating activity, whereas trifluoromethylthio derivatives (e.g., ) are promising in antimicrobial applications due to their resistance to metabolic degradation.
Biological Activity
1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and therapeutic applications.
Chemical Structure
The compound features a bromopropanone moiety with an amino and cyano substitution on the phenyl ring. This unique structure contributes to its biological properties.
Research indicates that compounds similar to 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one may exhibit biological activities through several mechanisms:
- Anticancer Activity : Many derivatives in this class have shown promising anticancer effects by inducing apoptosis in cancer cell lines. The presence of electron-withdrawing groups, such as cyano, enhances their potency against various cancer types .
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
Anticancer Activity
A table summarizing the cytotoxic effects of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one and related compounds against various cancer cell lines is presented below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one | MCF-7 (Breast) | 15.63 | Apoptosis induction via p53 activation |
| Similar Compound A | U-937 (Leukemia) | 0.48 | Caspase activation |
| Similar Compound B | HCT-116 (Colon) | 1.93 | Cell cycle arrest at G1 phase |
| Doxorubicin | MCF-7 | 10.38 | Topoisomerase inhibition |
This table illustrates the significant cytotoxic potential of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one compared to established chemotherapeutic agents like doxorubicin.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one. For instance:
- Study on MCF-7 Cells : A study demonstrated that the compound induced apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase pathways, leading to increased cell death .
- In Vivo Studies : In animal models, compounds similar to 1-(3-Amino-4-cyanophenyl)-3-bromopropan-1-one showed enhanced survival rates when combined with radiation therapy for glioblastoma treatment, suggesting potential applications in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
